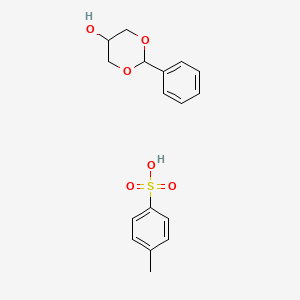
4-Methylbenzenesulfonic acid;2-phenyl-1,3-dioxan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid;2-phenyl-1,3-dioxan-5-ol is a compound that combines the properties of two distinct chemical entities: 4-Methylbenzenesulfonic acid and 2-phenyl-1,3-dioxan-5-ol2-Phenyl-1,3-dioxan-5-ol is a cyclic acetal that is often used in the synthesis of various organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the para isomer .
For 2-Phenyl-1,3-dioxan-5-ol, one common method involves the reaction of glycerol with benzaldehyde in the presence of an acidic catalyst. This reaction forms a cyclic acetal through the etherification process .
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid often involves large-scale sulfonation reactors where toluene is continuously fed and reacted with sulfuric acid. The product is then purified through crystallization or distillation .
The industrial synthesis of 2-Phenyl-1,3-dioxan-5-ol may involve similar etherification processes but on a larger scale, with continuous monitoring of reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonic acid group.
Esterification: It can react with alcohols to form esters.
2-Phenyl-1,3-dioxan-5-ol can undergo:
Ring-Opening Reactions: It can react with nucleophiles to open the dioxane ring.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
4-Methylbenzenesulfonic acid: Common reagents include alcohols for esterification and bases for neutralization reactions.
2-Phenyl-1,3-dioxan-5-ol: Common reagents include acids for ring-opening and oxidizing agents for oxidation reactions.
Major Products Formed
4-Methylbenzenesulfonic acid: Major products include esters and sulfonate salts.
2-Phenyl-1,3-dioxan-5-ol: Major products include open-chain alcohols and carbonyl compounds.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the formation of esters and ethers . It is also used in the pharmaceutical industry for the synthesis of various drugs .
2-Phenyl-1,3-dioxan-5-ol is used in the synthesis of cyclic carbonates and as a starting material for the production of polymers . It has applications in the development of new materials and in the study of reaction mechanisms .
Mécanisme D'action
The mechanism of action for 4-Methylbenzenesulfonic acid involves its role as a strong acid catalyst, facilitating proton transfer and stabilizing reaction intermediates .
For 2-Phenyl-1,3-dioxan-5-ol, its mechanism involves the formation of stable cyclic structures that can undergo ring-opening reactions, providing reactive intermediates for further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but lacks the methyl group, making it less hydrophobic.
1,3-Dioxane: Similar to 2-Phenyl-1,3-dioxan-5-ol but lacks the phenyl group, affecting its reactivity and stability.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions .
2-Phenyl-1,3-dioxan-5-ol is unique due to its cyclic structure and ability to form stable intermediates, making it valuable in synthetic chemistry .
Propriétés
Numéro CAS |
32295-50-4 |
|---|---|
Formule moléculaire |
C17H20O6S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C10H12O3.C7H8O3S/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9-11H,6-7H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
ZCWDSEKJWCRVKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(COC(O1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
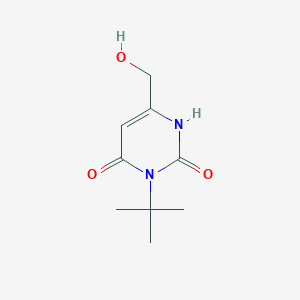
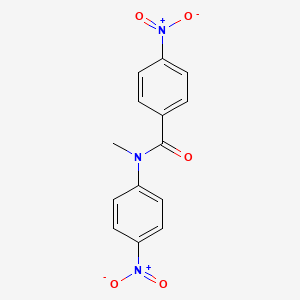
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)
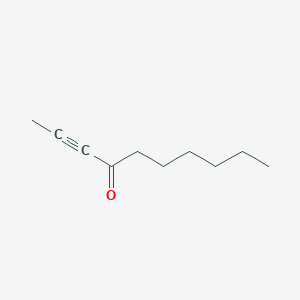


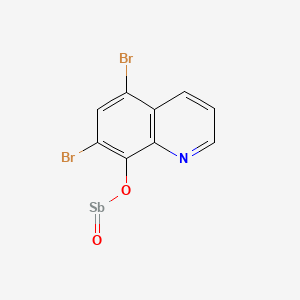
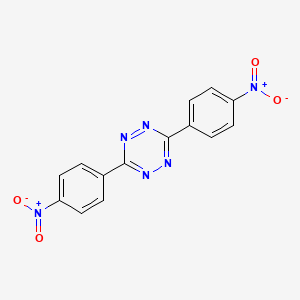
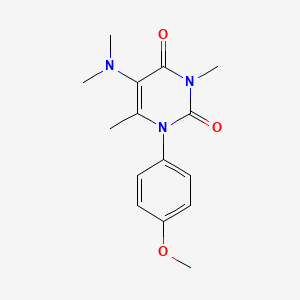
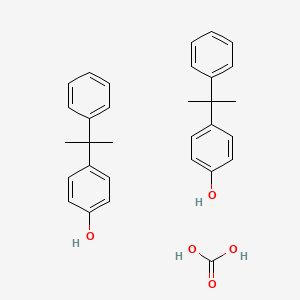
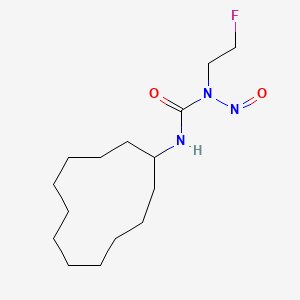
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)

